molecular formula C24H42O7S B1234464 Petromyzonol sulfate CAS No. 20311-93-7

Petromyzonol sulfate

Cat. No. B1234464
CAS RN: 20311-93-7
M. Wt: 474.7 g/mol
InChI Key: BKZKSSHAWFCVDU-JLIFGLSWSA-N
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Description

3alpha,7alpha,12alpha-trihydroxy-5alpha-cholan-24-yl sulfate is a steroid sulfate. It derives from a 5alpha-cholane-3alpha,7alpha,12alpha,24-tetrol. It is a conjugate acid of a 3alpha,7alpha,12alpha-trihydroxy-5alpha-cholan-24-yl sulfate(1-).

Scientific Research Applications

Pheromone-Based Pest Management

Petromyzonol sulfate is identified as one of the active components of a migratory pheromone for sea lampreys, an invasive species in the Laurentian Great Lakes. This pheromone shows remarkable potency and is promising for enhancing control strategies in integrated pest management programs. Synthesis of such pheromones presents both scientific and policy challenges, like acquiring support for the science, synthesizing sufficient quantities, and regulating this new type of ‘pesticide’ (Sorensen & Hoye, 2007).

Identification and Structural Analysis

Petromyzonol sulfate, along with other related compounds, has been structurally characterized, providing insights into their roles as chemical signals. Studies include the identification of novel compounds and the determination of their absolute configuration using spectroscopic analyses (Li et al., 2013), (Hoye et al., 2007).

Role in Sea Lamprey Life Cycle

Petromyzonol sulfate and its derivatives serve as chemoattractants during various stages of the sea lamprey's life cycle, crucial for successful reproduction and migration. This involves attracting adults to breeding grounds and signaling reproductive status. The precise nature of these chemical cues and their role in the lamprey's olfactory system are significant areas of research (Venkatachalam, 2005).

Electrophysiological Studies

Electrophysiological evidence shows the sensitivity of female sea lampreys' olfactory organs to petromyzonol sulfate, indicating its role as a pheromone in the species' reproductive behavior. This research helps in understanding the olfactory capabilities and mating behavior of sea lampreys (Siefkes & Li, 2004).

Pheromone Conservation Across Species

Research indicates that petromyzonol sulfate, as part of a migratory pheromone, is employed by various lamprey species, suggesting a common evolutionary conservation across these species. This finding is significant for understanding the shared biological traits and behaviors among different lamprey species (Fine et al., 2004).

Synthesis and Olfactory Activity

Studies on the synthesis and olfactory activity of petromyzonol sulfate analogs provide insights into the specificity with which lampreys detect these compounds. This research is pivotal in understanding lamprey olfaction and can aid in the development of pheromone analogs for invasive species control (Burns et al., 2011).

Use in Trap Lures

Research on the efficacy of synthesized petromyzonol sulfate as a trap lure indicates its potential in attracting lampreys, especially in the presence of natural male odors. This application could be significant in the control and management of sea lamprey populations (Luehring et al., 2011).

properties

CAS RN

20311-93-7

Molecular Formula

C24H42O7S

Molecular Weight

474.7 g/mol

IUPAC Name

[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] hydrogen sulfate

InChI

InChI=1S/C24H42O7S/c1-14(5-4-10-31-32(28,29)30)17-6-7-18-22-19(13-21(27)24(17,18)3)23(2)9-8-16(25)11-15(23)12-20(22)26/h14-22,25-27H,4-13H2,1-3H3,(H,28,29,30)/t14-,15-,16-,17-,18+,19+,20-,21+,22+,23+,24-/m1/s1

InChI Key

BKZKSSHAWFCVDU-JLIFGLSWSA-N

Isomeric SMILES

C[C@H](CCCOS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

SMILES

CC(CCCOS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Canonical SMILES

CC(CCCOS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

synonyms

5beta-petromyzonol sulfate
petromyzonol sulfate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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